molecular formula C8H11N3O6 B11068120 2-[(4xi)-D-erythro-pentofuranosyl]-1,2,4-triazine-3,5(2H,4H)-dione

2-[(4xi)-D-erythro-pentofuranosyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B11068120
M. Wt: 245.19 g/mol
InChI Key: WYXSYVWAUAUWLD-JJIURZRESA-N
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Description

2-[(3R,4S)-3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R,4S)-3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrofuran ring and the subsequent introduction of the triazine moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors, precise temperature control, and efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3R,4S)-3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-[(3R,4S)-3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of 2-[(3R,4S)-3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3R,4S)-3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE apart is its unique combination of a tetrahydrofuran ring and a triazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H11N3O6

Molecular Weight

245.19 g/mol

IUPAC Name

2-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C8H11N3O6/c12-2-3-5(14)6(15)7(17-3)11-8(16)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,16)/t3?,5-,6-,7?/m1/s1

InChI Key

WYXSYVWAUAUWLD-JJIURZRESA-N

Isomeric SMILES

C1=NN(C(=O)NC1=O)C2[C@@H]([C@@H](C(O2)CO)O)O

Canonical SMILES

C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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